molecular formula C12H15NO4 B135618 ethyl (3S)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate CAS No. 149520-09-2

ethyl (3S)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate

Cat. No.: B135618
CAS No.: 149520-09-2
M. Wt: 237.25 g/mol
InChI Key: CUMDNQXYGSSDHW-VIFPVBQESA-N
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Description

Ethyl (3S)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a benzodioxole moiety, which is a common structural motif in many biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3S)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 1,3-benzodioxole, which can be obtained through the cyclization of catechol with formaldehyde.

    Amino Acid Derivative Formation: The benzodioxole is then subjected to a series of reactions to introduce the amino acid moiety

    Esterification: The final step involves the esterification of the amino acid derivative to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or ester positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted benzodioxole derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Ethyl (3S)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and fragrances.

Mechanism of Action

The mechanism of action of ethyl (3S)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the amino acid derivative can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(1,3-benzodioxol-5-yl)acrylate: Similar in structure but lacks the amino group.

    1-(1,3-Benzodioxol-5-yl)ethanamine: Contains the benzodioxole moiety but has a different functional group.

    1-(1,3-Benzodioxol-5-yl)-2-nitropropene: Another benzodioxole derivative with a nitro group.

Uniqueness

Ethyl (3S)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate is unique due to the presence of both the benzodioxole moiety and the amino acid derivative. This combination provides a versatile scaffold for the development of new compounds with diverse biological activities.

Properties

IUPAC Name

ethyl (3S)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-2-15-12(14)6-9(13)8-3-4-10-11(5-8)17-7-16-10/h3-5,9H,2,6-7,13H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMDNQXYGSSDHW-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC2=C(C=C1)OCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CC2=C(C=C1)OCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801235721
Record name Ethyl (βS)-β-amino-1,3-benzodioxole-5-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801235721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149520-09-2
Record name Ethyl (βS)-β-amino-1,3-benzodioxole-5-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149520-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (βS)-β-amino-1,3-benzodioxole-5-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801235721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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